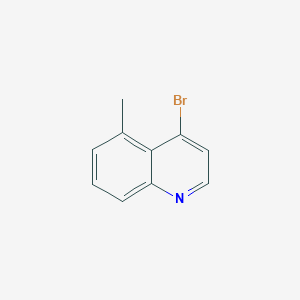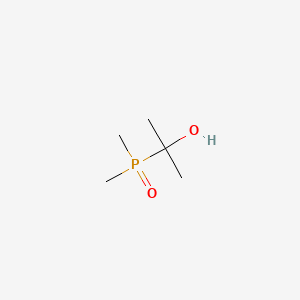![molecular formula C13H21NO4 B13463774 Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13463774.png)
Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate is a chemical compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.1.1]hexane core structure, which is a rigid and compact framework. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[2.1.1]hexane core: This can be achieved through a [2+2] cycloaddition reaction, where two alkenes react to form the bicyclic structure.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the bicyclic amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.
Ester hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used under reflux conditions.
Major Products Formed
Substitution reactions: Various substituted derivatives of the bicyclo[2.1.1]hexane core.
Deprotection reactions: The free amine derivative.
Ester hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals due to its unique structural properties.
Material science: It can be used in the synthesis of novel materials with specific properties.
Biological studies: The compound can be used as a probe to study biological processes and interactions.
Mécanisme D'action
The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can enhance binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[(tert-butoxy)carbonyl]amino}amino-2-phenylacetate
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Uniqueness
Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate is unique due to its bicyclic structure, which imparts rigidity and specific reactivity. This makes it a valuable building block in organic synthesis and medicinal chemistry, where structural rigidity can enhance the biological activity and selectivity of the resulting compounds.
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-5-8-6-13(9,7-8)10(15)17-4/h8-9H,5-7H2,1-4H3,(H,14,16) |
Clé InChI |
MVYHQJHNJYCAEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2CC1(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)

![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)




![2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid](/img/structure/B13463748.png)
![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)




